molecular formula C5H4I2N2 B1283846 4,6-Diiodo-2-methylpyrimidine CAS No. 66298-49-5

4,6-Diiodo-2-methylpyrimidine

Cat. No.: B1283846
CAS No.: 66298-49-5
M. Wt: 345.91 g/mol
InChI Key: PLRCTNAFIAHOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diiodo-2-methylpyrimidine is a heterocyclic organic compound that contains both nitrogen and iodine within its molecular structure. It is an important building block in the synthesis of pharmaceutical and agrochemical compounds. The compound has a molecular formula of C5H4I2N2 and a molecular weight of 345.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Diiodo-2-methylpyrimidine can be synthesized through a substitution reaction involving 4,6-dichloro-2-methylpyrimidine. The reaction typically involves the use of hydrogen iodide and sodium iodide in acetone at room temperature for 18 hours . The reaction mixture is then poured onto ice water, and the resulting solids are collected by suction filtration and air-dried to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diiodo-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Hydrogen Iodide and Sodium Iodide: Used in the synthesis of this compound from 4,6-dichloro-2-methylpyrimidine.

    Diazotised Amines: Used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine.

Major Products Formed

    Azo Derivatives: Formed through diazo coupling reactions with diazotised amines.

Scientific Research Applications

4,6-Diiodo-2-methylpyrimidine has several scientific research applications, including:

    Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.

    Agrochemicals: Used in the development of agrochemical products.

    Dyes and Pigments: It is used in the synthesis of azo dyes, which have applications in the textile industry.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-diiodo-2-methylpyrimidine.

    4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.

Properties

IUPAC Name

4,6-diiodo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCTNAFIAHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574200
Record name 4,6-Diiodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66298-49-5
Record name 4,6-Diiodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diiodo-2-methylpyrimidine
Reactant of Route 2
4,6-Diiodo-2-methylpyrimidine
Reactant of Route 3
4,6-Diiodo-2-methylpyrimidine
Reactant of Route 4
4,6-Diiodo-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Diiodo-2-methylpyrimidine
Reactant of Route 6
4,6-Diiodo-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.